molecular formula C13H9Cl3N2O2 B3140849 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone CAS No. 478047-63-1

1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone

Cat. No.: B3140849
CAS No.: 478047-63-1
M. Wt: 331.6 g/mol
InChI Key: HLYRWAPRBFFAJE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of Fenoprop, also called 2,4,5-TP, which is the organic compound 2-(2,4,5-trichlorophenoxy)propionic acid . It is a phenoxy herbicide and a plant growth regulator .

Scientific Research Applications

1. Antimicrobial and Antitumor Potential

Pyrimidinones have been investigated for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. Some compounds in this category, including hydrazonoyl substituted pyrimidinones, have shown moderate antimicrobial activities and significant cytotoxic activities against a panel of human tumor cell lines. For instance, specific compounds demonstrated notable cytotoxic activities, indicating their potential application in cancer treatment (Edrees et al., 2010).

2. Solvent Impact on Photokinetics

The solvent has a pronounced effect on the photokinetics of pyrimidinones, which are part of the photolesions formed from adjacent pyrimidine bases on a DNA strand. This finding is crucial for understanding the behavior of such compounds under different conditions and can have implications for their stability and reactivity in various environments (Ryseck et al., 2013).

3. Synthesis and Properties of Novel Heterocyclic Derivatives

Novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore have been synthesized. These compounds have potential applications in creating hues ranging from greenish-yellow to orange when applied to polyester fibers. The spectral characteristics and the effect of substituents on these compounds in solution were also investigated, indicating their potential in material science and textile applications (Ho & Yao, 2013).

Properties

IUPAC Name

1-[4-methyl-2-(2,4,5-trichlorophenoxy)pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-6-8(7(2)19)5-17-13(18-6)20-12-4-10(15)9(14)3-11(12)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRWAPRBFFAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)OC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181333
Record name 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-63-1
Record name 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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